2-Bromo-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]benzenesulfonamide
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Overview
Description
2-Bromo-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]benzenesulfonamide is a complex organic compound that features a bromine atom, a sulfonamide group, and a furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]benzenesulfonamide typically involves multiple steps:
Formation of the Furan Ring System: The furan rings can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of 2-furylcarbinol with a dehydrating agent can yield furan derivatives.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the brominated intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan rings in the compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH₄) to modify the functional groups.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, under mild acidic conditions.
Reduction: LiAlH₄ in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Products with oxidized furan rings, potentially forming furanones.
Reduction: Reduced forms of the sulfonamide or furan rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, the compound has shown promise as an antimicrobial agent. Its ability to disrupt bacterial cell walls makes it a candidate for developing new antibiotics.
Medicine
In medicine, the compound’s anti-inflammatory properties are being explored
Industry
Industrially, the compound can be used in the synthesis of polymers and other materials that require specific functional groups for desired properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with cellular proteins and enzymes. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, while the furan rings can interact with cell membranes, disrupting their integrity. The bromine atom can participate in halogen bonding, further stabilizing interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-[2-(furan-2-yl)-2-hydroxyethyl]benzenesulfonamide: Lacks the additional furan ring, making it less complex.
N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]benzenesulfonamide: Lacks the bromine atom, potentially altering its reactivity and biological activity.
Uniqueness
The presence of both the bromine atom and the dual furan rings in 2-Bromo-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]benzenesulfonamide makes it unique. This combination enhances its reactivity and potential for diverse applications in various fields.
This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines, offering potential advancements in medicinal chemistry, industrial applications, and beyond.
Properties
IUPAC Name |
2-bromo-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO5S/c17-11-4-1-2-6-16(11)24(20,21)18-10-12(19)13-7-8-15(23-13)14-5-3-9-22-14/h1-9,12,18-19H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLKGWLGOTUATE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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